1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-benzylmethanimidamido 4-methylbenzoate
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido 4-methylbenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an oxadiazole ring with a benzylmethanimidamido group and a methylbenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido 4-methylbenzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Coupling with Benzylmethanimidamido Group: The benzylmethanimidamido group can be attached using condensation reactions with appropriate aldehydes or ketones.
Esterification to Form Methylbenzoate: The final step involves esterification to introduce the methylbenzoate moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzylmethanimidamido group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido 4-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and benzylmethanimidamido group can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido benzoate
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido 4-chlorobenzoate
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido 4-nitrobenzoate
Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-benzylmethanimidamido 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its chemical reactivity and interactions with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzylcarbonimidoyl]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-7-9-14(10-8-12)18(24)25-23-17(15-16(19)22-26-21-15)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFURUFFJNAKPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ONC(=NCC2=CC=CC=C2)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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